(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.
Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced via Friedel-Crafts acylation, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the triazole or pyrrolidine groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrrolidine and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-bromophenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylphenyl)methanone
Uniqueness
The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its analogs with different substituents.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)13(19)17-7-5-12(9-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQLRZSNORCQPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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